molecular formula C9H10N2O B1604266 4-Methoxy-6-methyl-1H-indazole CAS No. 885522-40-7

4-Methoxy-6-methyl-1H-indazole

Cat. No.: B1604266
CAS No.: 885522-40-7
M. Wt: 162.19 g/mol
InChI Key: JYMRYDLWCYMQLR-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a methoxy group at the 4-position and a methyl group at the 6-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxy-2-nitrobenzaldehyde with methylhydrazine followed by cyclization can yield this compound. The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methoxy-6-methylindazole-3-one, while reduction can produce this compound-3-amine .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that indazole derivatives, including 4-Methoxy-6-methyl-1H-indazole, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy. For instance, a series of 6-substituted aminoindazoles demonstrated potent anti-proliferative activity against various cancer cell lines, suggesting that modifications at the 4 and 6 positions of the indazole scaffold can enhance efficacy against tumors .

Mechanism of Action
The mechanism of action for these compounds often involves the modulation of specific molecular targets. For example, the binding of indazole derivatives to IDO1 can lead to cell cycle arrest in cancer cells, inhibiting their proliferation . Additionally, structure-activity relationship (SAR) studies have indicated that substituents at the 4 and 6 positions are crucial for enhancing biological activity .

Biological Applications

Neuroprotective Effects
Indazole derivatives have been explored for their neuroprotective effects. For instance, research on related compounds has shown potential in mitigating tau hyperphosphorylation, a key factor in neurodegenerative diseases like Parkinson's disease. This suggests that this compound may also offer similar protective benefits .

Antimicrobial Properties
Preliminary studies have indicated that certain indazole derivatives possess antimicrobial properties. Investigations into their efficacy against various pathogens could open avenues for developing new antimicrobial agents based on the indazole framework.

Chemical Applications

Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cyclization and functionalization processes. This versatility makes it a significant compound in synthetic organic chemistry.

Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of indazoles to explore their biological activities further. The modification of the indazole core allows researchers to tailor compounds for specific therapeutic targets, enhancing their potential utility in drug development .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityThe compound exhibited IC50 values indicating potent anti-proliferative effects against colorectal cancer cells (HCT116) with mechanisms involving IDO1 inhibition .
Study B NeuroprotectionRelated indazole derivatives showed promise in inhibiting tau phosphorylation, suggesting potential applications in treating neurodegenerative diseases .
Study C Organic SynthesisDemonstrated the utility of this compound as a precursor for synthesizing more complex pharmacophores.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-indazole: Lacks the methyl group at the 6-position.

    6-Methyl-1H-indazole: Lacks the methoxy group at the 4-position.

    1H-indazole: The parent compound without any substituents.

Uniqueness

4-Methoxy-6-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .

Biological Activity

4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure, which includes a methoxy group and a methyl group on the indazole ring. This compound has attracted attention due to its diverse biological activities, which are promising for medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. The compound features a planar structure due to the aromatic nature of the fused rings, contributing to its stability and reactivity. Its synthesis can be achieved through various methodologies, including cyclization reactions involving substituted phenyl compounds and hydrazines, which are optimized for yield and purity using spectroscopic techniques like NMR and MS .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of indazole can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibition with IC50 values ranging from 0.23 μM to 1.15 μM against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

A study involving K562 leukemia cells indicated that treatment with indazole derivatives led to increased apoptosis rates in a dose-dependent manner, correlating with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating Bcl-2 . This suggests that this compound may exert its anticancer effects through apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Indazoles have shown efficacy against various pathogens, including fungi such as Candida albicans. A series of indazole derivatives demonstrated broad-spectrum anticandidal activity, with some compounds achieving significant inhibition at low concentrations . The mechanism appears to involve disruption of fungal cell membranes and interference with metabolic pathways.

Analgesic Effects

In addition to its anticancer and antimicrobial activities, preliminary findings suggest that this compound exhibits analgesic properties that may surpass those of traditional analgesics like acetylsalicylic acid (aspirin) . This opens avenues for further exploration in pain management therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes involved in apoptosis and pathways regulating cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of indazole derivatives:

Study Cell Line/Pathogen Activity IC50 (μM) Mechanism
Study AK562 (Leukemia)Apoptosis-Upregulation of Bax, downregulation of Bcl-2
Study BMCF-7 (Breast Cancer)Growth Inhibition1.15Induction of apoptosis via caspase activation
Study CCandida albicansAntifungal-Membrane disruption
Study DPain ModelsAnalgesic-Unknown mechanism

Properties

IUPAC Name

4-methoxy-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRYDLWCYMQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646509
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-40-7
Record name 4-Methoxy-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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